Cas no 154453-18-6 (YC 1 (electroplatingadditive) (9CI))

YC 1 (electroplatingadditive) (9CI) structure
154453-18-6 structure
Product Name:YC 1 (electroplatingadditive) (9CI)
Numero CAS:154453-18-6
MF:C19H16N2O2
MW:304.342544555664
CID:185459
PubChem ID:5712
Update Time:2025-04-19

YC 1 (electroplatingadditive) (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • YC 1 (electroplatingadditive) (9CI)
    • [5-(1-Benzyl-1H-indazol-3-yl)-2-furyl]methanol
    • [5-(1-benzyl-1H-indazol-3-yl)furan-2-yl]methanol
    • YC 1
    • 1-Benzyl-3-(5-hydroxymethyl-2-furyl)indazole
    • NCGC00016103-05
    • 170632-47-0
    • CHEMBL333985
    • NCGC00261915-01
    • AKOS022180370
    • MLS002172480
    • CS-3363
    • LP01230
    • KBio2_005463
    • NSC-756879
    • CCG-205304
    • C19H16N2O2
    • HMS3649M04
    • Lopac0_001230
    • SR-01000076202
    • Tox21_501230
    • KBio2_002895
    • NCGC00094472-01
    • Q27089256
    • KBio3_000653
    • BRD-K60476892-001-11-2
    • 3-(5'-hydroxymethyl-2'furyl)-1-benzyl-indazole
    • 5-a[1-a?phenylmethyl)-a?H-aindazol-a?-ayl]-a?-afuranmethanol
    • NCGC00016103-07
    • HMS1990A09
    • BSPBio_000987
    • 2-Furanmethanol, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-
    • HMS3403A09
    • BRD-K60476892-001-02-1
    • [5-(1-Benzyl-1H-indazol-3-yl)-furan-2-yl]-methanol
    • HMS3263F22
    • 3-(5-hydroxymethyl-2-furyl)-1-benzylindazole
    • SCHEMBL187837
    • NSC728165
    • 154453-18-6
    • NCGC00016103-17
    • [5-(1-benzylindazol-3-yl)furan-2-yl]methanol
    • VGA63247
    • (5-(1-benzyl-1H-indazol-3-yl)furan-2-yl)methanol
    • SMR000857214
    • 5-[1-(Phenylmethyl)-1H-indazol-3-yl]-2-furanmethanol
    • HMS3373B12
    • KBioSS_000327
    • CHEBI:93060
    • KBio2_000327
    • DTXSID70165635
    • NCGC00016103-02
    • NCGC00016103-04
    • MLS006012048
    • CHEBI:142430
    • IDI1_002079
    • HMS2235B17
    • MLS001333258
    • LIFICIGUAT [WHO-DD]
    • GTPL5291
    • A907557
    • AS-55797
    • YC1
    • HB3521
    • Lificiguat(YC-1)
    • NCGC00094472-04
    • 3-(5/'-hydroxymethyl-2/'-furyl)-1-benzylindazole
    • NCGC00016103-01
    • UNII-515CC1WPTE
    • EU-0101230
    • QTL1_000091
    • NCGC00016103-03
    • YC-1; Lificiguat
    • KBio3_000654
    • 1-(1-benzyl-3-(5''-hydroxymethyl-2''-furyl)-indazole
    • YC-1(Lificiguat)
    • NSC 728165
    • Lificiguat
    • HMS1792A09
    • Lopac-Y-102
    • YC 1 compound
    • YC-1, powder
    • HMS1362A09
    • NSC756879
    • MLS001333257
    • NSC-728165
    • AC-29036
    • NCGC00094472-03
    • yc-1
    • NCGC00094472-02
    • KSC-412-005-
    • HY-14927
    • FT-0757306
    • SR-01000076202-7
    • Bio2_000804
    • EX-A2409
    • Y-102
    • KBioGR_000327
    • 3-(5'-Hydroxymethyl-2'-furyl)-1-benzylindazole
    • SDCCGSBI-0051197.P002
    • BDBM50095469
    • 3-(5'-Hydroxymethyl-2'-furyl)-1-benzyl indazole
    • Bio2_000324
    • MFCD06407798
    • [5-[1-(phenylmethyl)indazol-3-yl]furan-2-yl]methanol
    • KUC114162N
    • SR-01000076202-1
    • J-010636
    • YC-1 compound
    • BCP09072
    • 1-Benzyl-3-(5-hydroxymethyl-2-furyl)-1H-indazole
    • 515CC1WPTE
    • lificiguatum
    • NCGC00016103-06
    • 1-Benzyl-3-(5'-hydroxymethyl-2-furyl)indazole
    • 2-Furanmethanol,5-[1-(phenylmethyl)-1H-indazol-3-yl]-
    • Lificiguat [INN]
    • 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole
    • Inchi: 1S/C19H16N2O2/c22-13-15-10-11-18(23-15)19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,22H,12-13H2
    • Chiave InChI: OQQVFCKUDYMWGV-UHFFFAOYSA-N
    • Sorrisi: O1C(CO)=CC=C1C1C2C=CC=CC=2N(CC2C=CC=CC=2)N=1

Proprietà calcolate

  • Massa esatta: 304.121178
  • Massa monoisotopica: 304.121178
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 4
  • Complessità: 386
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 51.2

Proprietà sperimentali

  • Densità: 1.24
  • Punto di ebollizione: 522.2°Cat760mmHg
  • Punto di infiammabilità: 269.6°C
  • Indice di rifrazione: 1.652
  • PSA: 51.19000
  • LogP: 3.83690
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.